molecular formula C16H25N5O4S3 B2734327 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1351616-10-8

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2734327
CAS RN: 1351616-10-8
M. Wt: 447.59
InChI Key: OPFZYVAWGKDROS-UHFFFAOYSA-N
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Description

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H25N5O4S3 and its molecular weight is 447.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research efforts have been dedicated to synthesizing compounds with thiadiazole, piperidine, and sulfonamide groups due to their potential biological activities. For instance, techniques involve the synthesis of 1,3,4-thiadiazole derivatives through reactions involving 5-amino-2-mercapto-1,3,4-thiadiazole, showcasing methods to obtain compounds with similar structural features to the compound (Chen Hong-bo, 2009).

Biological Activities

Compounds containing thiadiazole and piperidine units have been evaluated for various biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. For example, some studies have focused on the development of carbonic anhydrase inhibitors using sulfonamide derivatives, highlighting the potential medical applications of compounds with similar structural elements (Nurgün Büyükkıdan et al., 2013). Additionally, the synthesis of derivatives with antimicrobial and antifungal properties has been reported, indicating the compound's relevance in pharmaceutical research (I. Sych et al., 2019).

Methodological Advances

The literature also illustrates methodological advances in synthesizing heterocyclic compounds, including those with thiadiazole and piperidine rings. These methodologies offer routes for generating a variety of compounds that could be explored for different scientific applications, ranging from materials science to drug development (Pavlo V. Zadorozhnii et al., 2019).

properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O4S3/c1-28(24,25)21-8-6-11(7-9-21)14(23)18-15-19-20-16(27-15)26-10-13(22)17-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFZYVAWGKDROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.